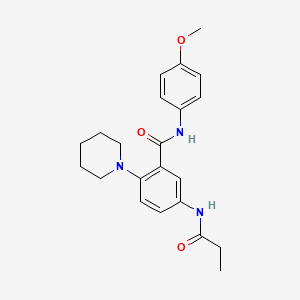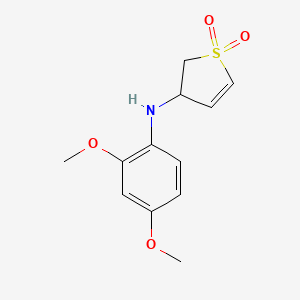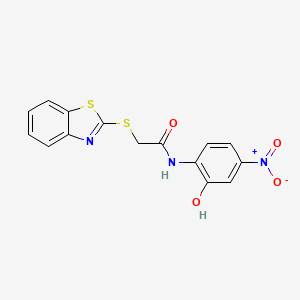![molecular formula C17H25N3OS B4194393 N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
描述
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, also known as TSN, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. TSN is a thiourea derivative that has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is not fully understood. However, it has been proposed that N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea exerts its anticancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of cyclins and cyclin-dependent kinases. The anti-inflammatory effects of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea are thought to be mediated by the inhibition of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antiviral effects of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea are thought to be due to its ability to interfere with the replication of certain viruses.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to decrease the levels of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
The advantages of using N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea in lab experiments include its ability to exhibit anticancer, anti-inflammatory, and antiviral properties. N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is also relatively stable and can be synthesized in large quantities. However, the limitations of using N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the research on N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea. One potential direction is the development of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea-based therapeutics for the treatment of various diseases, such as cancer, inflammation, and viral infections. Another potential direction is the elucidation of the mechanism of action of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea could lead to the development of more efficient and cost-effective methods for its production. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea could provide valuable information for its clinical application.
科学研究应用
N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to possess antiviral properties by inhibiting the replication of certain viruses. These properties make N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c22-17(18-8-9-20-10-12-21-13-11-20)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-2,4,6,16H,3,5,7-13H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNXFKCRSQAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-yl)ethyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
amine hydrochloride](/img/structure/B4194336.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4194344.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4194350.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![3-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194364.png)
![4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4194374.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4194387.png)
![N-allyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4194394.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4194420.png)